Cas no 1922099-94-2 (cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid)
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,3-Piperidinedicarboxylic acid, 5-methoxy-, 1-(1,1-dimethylethyl) ester, (3R,5S)-rel-
- cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid
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- MDL: MFCD34183162
- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(14)15)5-9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
- InChI Key: FWFCALXGWPCREW-BDAKNGLRSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](OC)C[C@@H](C(O)=O)C1
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-100mg |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 100mg |
¥1588.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-250mg |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 250mg |
¥2540.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-500mg |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 500mg |
¥4238.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-1g |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 1g |
¥6350.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-5g |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 5g |
¥19051.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-100.0mg |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 100.0mg |
¥1588.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-250.0mg |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 250.0mg |
¥2540.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-500.0mg |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 500.0mg |
¥4238.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-1.0g |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 1.0g |
¥6350.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1482-5.0g |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid |
1922099-94-2 | 95% | 5.0g |
¥19051.0000 | 2024-08-03 |
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid Suppliers
cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid
Cis-1-Tert-Butoxycarbonyl-5-Methoxy-Piperidine-3-Carboxylic Acid: A Comprehensive Overview
The compound cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid, identified by the CAS number 1922099-94-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic utility. The molecule's structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 1, a methoxy group at position 5, and a carboxylic acid group at position 3. The "cis" designation refers to the stereochemical configuration of the substituents on the piperidine ring, indicating that the Boc and methoxy groups are on the same side of the ring.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. In particular, the cis configuration of this compound has been shown to influence its interaction with biological targets, such as enzymes and receptors, making it a promising candidate for drug development. Researchers have explored its potential as a precursor in the synthesis of bioactive molecules, including peptide analogs and inhibitors of key enzymes involved in disease pathways.
The synthesis of cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid typically involves multi-step organic reactions, including ring formation, substitution, and oxidation processes. The use of stereocontrolled methods ensures the correct configuration of the substituents on the piperidine ring. For instance, asymmetric induction techniques or chiral catalysts can be employed to achieve high enantiomeric excess in the final product. These synthetic strategies not only enhance the efficiency of the process but also pave the way for large-scale production of this compound for industrial applications.
In terms of applications, this compound has garnered attention in the field of medicinal chemistry due to its potential as a building block for drug discovery. Its unique structure allows for further functionalization, enabling researchers to explore its role in modulating cellular pathways. For example, studies have demonstrated that derivatives of this compound can act as inhibitors of serine proteases, which are implicated in conditions such as inflammation and cancer.
Moreover, advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of this compound. Molecular docking studies have revealed that its stereochemistry plays a critical role in determining its binding mode to target proteins. This insight is invaluable for optimizing its bioavailability and efficacy in therapeutic settings.
Another area of interest is the evaluation of this compound's environmental impact and biodegradability. As concerns about sustainability grow, there is a need to assess whether such compounds can be safely integrated into industrial processes without posing risks to ecosystems. Preliminary studies suggest that under certain conditions, this compound can undergo microbial degradation, though further research is required to fully understand its environmental fate.
In conclusion, cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid represents a valuable addition to the arsenal of chemical tools available for drug discovery and material science. Its unique structure, coupled with advancements in synthetic and computational methods, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial fields.
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